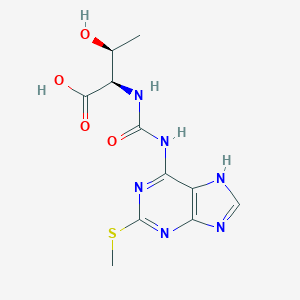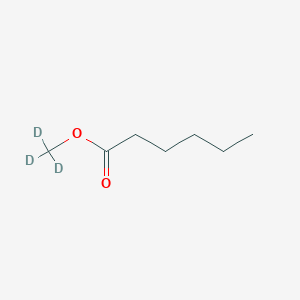
2-Methylthio-N(6)-(N-threonylcarbonyl)adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthio-N(6)-(N-threonylcarbonyl)adenine, also known as 2-MeS-ATP, is a modified nucleotide that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is a derivative of ATP, which is a critical energy molecule in living organisms. The modification of ATP to 2-MeS-ATP has resulted in a molecule that exhibits unique properties, making it useful in various research fields.
Wirkmechanismus
The mechanism of action of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine is based on its ability to mimic the structure and function of ATP. This molecule can bind to ATP-binding sites in enzymes and ion channels, leading to changes in their activity. Additionally, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine can be phosphorylated by kinases, leading to the activation of downstream signaling pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine are diverse and depend on the specific research application. In general, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine has been shown to modulate the activity of various enzymes and ion channels. It has also been shown to regulate intracellular calcium levels and activate purinergic receptors. Additionally, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine has been used to study the role of ATP in various physiological processes, including muscle contraction, neurotransmission, and immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine in lab experiments has several advantages. Firstly, it is a stable molecule that can be easily synthesized and stored. Secondly, it exhibits unique properties that make it useful in various research applications. However, there are also some limitations to the use of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine. Firstly, it is a relatively expensive molecule, which may limit its use in some research applications. Secondly, its modification may alter its properties, making it difficult to compare its effects with those of ATP.
Zukünftige Richtungen
There are several future directions for the use of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine in scientific research. Firstly, it can be used to study the role of ATP in various disease processes, including cancer, cardiovascular disease, and neurodegenerative disorders. Secondly, it can be used to develop new drugs that target ATP-dependent enzymes and ion channels. Additionally, the development of new synthesis methods for 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine may lead to the discovery of new derivatives with unique properties and applications.
Conclusion:
In conclusion, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine is a modified nucleotide that has gained significant attention in recent years due to its potential applications in scientific research. This molecule exhibits unique properties that make it useful in various research fields. The synthesis of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine is a complex process that requires specialized equipment and expertise. It has been widely used in scientific research, particularly in the fields of biochemistry, cell biology, and pharmacology. The future directions for the use of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine in scientific research are diverse and promising.
Synthesemethoden
The synthesis of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine involves the modification of ATP by replacing the oxygen atom at the 2' position with a sulfur atom and adding a threonine group at the 6' position. The synthesis of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine is a complex process that requires specialized equipment and expertise. Several methods have been developed for the synthesis of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine, including chemical synthesis and enzymatic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Methylthio-N(6)-(N-threonylcarbonyl)adenine has been widely used in scientific research, particularly in the fields of biochemistry, cell biology, and pharmacology. This molecule has been used as a tool to study the function of ATP-dependent enzymes and ion channels. It has also been used as a substrate for various enzymes, including kinases, phosphatases, and ATPases. Additionally, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine has been used to study the regulation of intracellular calcium levels and the activation of purinergic receptors.
Eigenschaften
CAS-Nummer |
132603-04-4 |
|---|---|
Produktname |
2-Methylthio-N(6)-(N-threonylcarbonyl)adenine |
Molekularformel |
C11H14N6O4S |
Molekulargewicht |
326.33 g/mol |
IUPAC-Name |
(2R,3S)-3-hydroxy-2-[(2-methylsulfanyl-7H-purin-6-yl)carbamoylamino]butanoic acid |
InChI |
InChI=1S/C11H14N6O4S/c1-4(18)5(9(19)20)14-10(21)15-8-6-7(13-3-12-6)16-11(17-8)22-2/h3-5,18H,1-2H3,(H,19,20)(H3,12,13,14,15,16,17,21)/t4-,5+/m0/s1 |
InChI-Schlüssel |
UATAXLMJXKUHHR-CRCLSJGQSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)NC1=NC(=NC2=C1NC=N2)SC)O |
SMILES |
CC(C(C(=O)O)NC(=O)NC1=NC(=NC2=C1NC=N2)SC)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)NC1=NC(=NC2=C1NC=N2)SC)O |
Andere CAS-Nummern |
132603-04-4 |
Synonyme |
2-methylthio-N(6)-(N-threonylcarbonyl)adenine mS(2)tc(6)Ade |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)




![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)






